molecular formula C20H22N2O2 B271173 N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide

Cat. No. B271173
M. Wt: 322.4 g/mol
InChI Key: QWOVCZWLNWLVGG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the cathinone family. It is a stimulant drug that produces effects similar to those of cocaine, amphetamines, and ecstasy. MEPHEDRONE was first synthesized in 1929, but its recreational use has only become popular in recent years. The purpose of

Mechanism of Action

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their levels in the synaptic cleft. This results in increased neurotransmitter signaling and the psychoactive effects associated with N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide use.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide use has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, body temperature, and respiratory rate. N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide can also cause euphoria, increased sociability, and heightened sensory perception. However, N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide use can also result in adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been used in laboratory experiments to study its effects on the central nervous system and potential therapeutic applications. Its relatively simple synthesis method and availability make it an attractive compound for research purposes. However, N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide's psychoactive effects and potential for abuse make it a challenging compound to work with in a laboratory setting.

Future Directions

There are many potential future directions for research on N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide. These include studying its effects on specific neurotransmitter systems, investigating its potential therapeutic applications, and developing safer and more effective analogs for use in medicine. Additionally, research into the long-term effects of N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide use is needed to better understand its potential risks and benefits.
Conclusion:
N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic psychoactive drug that has gained attention from researchers due to its effects on the central nervous system and potential therapeutic applications. Its relatively simple synthesis method and availability make it an attractive compound for research purposes. However, N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide's psychoactive effects and potential for abuse make it a challenging compound to work with in a laboratory setting. Further research is needed to better understand N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide's effects and potential applications.

Synthesis Methods

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide can be synthesized by the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to produce N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide hydrochloride. This synthesis method is relatively simple and can be carried out using readily available chemicals.

Scientific Research Applications

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has gained attention from researchers due to its psychoactive effects and potential therapeutic applications. It has been studied for its effects on the central nervous system, specifically its ability to increase the release of dopamine, serotonin, and norepinephrine. N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has also been studied for its potential use in treating depression, anxiety, and addiction.

properties

Product Name

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-18(11-9-14)21-20(24)17-12-19(23)22(13-17)15(2)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24)

InChI Key

QWOVCZWLNWLVGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3

solubility

48.4 [ug/mL]

Origin of Product

United States

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